4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride
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Description
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride is a useful research compound. Its molecular formula is C24H27ClN4O3S2 and its molecular weight is 519.08. The purity is usually 95%.
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Biological Activity
The compound 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride is a complex organic molecule with potential applications in medicinal chemistry. Its intricate structure includes functional groups such as sulfonyl and benzamide moieties, which are known to influence biological activity. This article reviews the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The molecular formula of the compound is C26H29N3O4S with a molecular weight of approximately 485.59 g/mol. The structure includes a sulfonamide link and a tetrahydrothiazolo-pyridine ring, which may contribute to its pharmacological properties.
Property | Value |
---|---|
Molecular Formula | C26H29N3O4S |
Molecular Weight | 485.59 g/mol |
CAS Number | 899734-53-3 |
The biological activity of this compound is hypothesized to involve inhibition of specific enzymes or modulation of receptor functions. Preliminary studies suggest that it may interact with various biological targets through non-covalent binding mechanisms. Molecular docking studies indicate that the compound can effectively bind to enzyme active sites, potentially inhibiting their function.
Antiviral Activity
Research has indicated that compounds similar to this molecule exhibit significant antiviral properties. For instance, studies on related sulfonyl compounds have shown effectiveness against viral proteases involved in the replication of viruses such as SARS-CoV. The mechanism typically involves competitive inhibition at the active site of the protease enzymes .
Anticancer Properties
Several derivatives of the isoquinoline and thiazole classes have demonstrated anticancer activity by inducing apoptosis in cancer cell lines. The proposed mechanism includes the inhibition of cell proliferation and induction of cell cycle arrest .
Enzyme Inhibition Studies
In vitro assays have shown that related compounds can inhibit key enzymes such as 17-beta-hydroxysteroid dehydrogenase (AKR1C3), which plays a critical role in steroid metabolism. Such inhibition is crucial for developing treatments for hormone-dependent cancers .
Case Studies
- Inhibition of SARS-CoV Proteases
- Anticancer Activity
Properties
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(5-ethyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O3S2.ClH/c1-2-27-13-12-21-22(16-27)32-24(25-21)26-23(29)18-7-9-20(10-8-18)33(30,31)28-14-11-17-5-3-4-6-19(17)15-28;/h3-10H,2,11-16H2,1H3,(H,25,26,29);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNBFZFVZSYLHRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27ClN4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.